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Compound of Interest

Compound Name: Avelumab (anti-PD-L1)

Cat. No.: B13395610 Get Quote

For researchers and professionals in drug development, understanding the cross-reactivity of a

therapeutic antibody across different species is a critical step in preclinical evaluation. This

guide provides a comprehensive comparison of Avelumab's binding to Programmed Death-

Ligand 1 (PD-L1) in various species, supported by experimental data and detailed

methodologies.

Avelumab, a fully human IgG1 monoclonal antibody, is designed to target PD-L1, a key

immune checkpoint protein. Its efficacy and safety are initially assessed in preclinical models,

making its cross-reactivity with non-human species' PD-L1 a crucial parameter. This guide

outlines Avelumab's binding affinity and reactivity with human, cynomolgus monkey, mouse,

and canine PD-L1.

Quantitative Comparison of Avelumab Binding
Affinity to PD-L1 Across Species
The binding affinity of Avelumab to PD-L1 from different species has been quantified using

various biophysical techniques, primarily Surface Plasmon Resonance (SPR). The dissociation

constant (Kd) is a key metric for affinity, with a lower Kd value indicating a stronger binding

interaction.
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Species PD-L1 Type
Binding Affinity
(Kd) in nmol/L

Experimental
Method

Human Recombinant 0.3 Not specified

Recombinant 0.4 Biacore

Mouse Recombinant 1.0 Not specified

Cynomolgus Monkey Recombinant
Binds, specific Kd not

consistently reported

In vitro and in vivo

studies

Canine Recombinant

Cross-reactive,

specific Kd not

reported

ELISA and Flow

Cytometry

Experimental Methodologies
Detailed protocols for the key experiments cited in determining Avelumab's cross-reactivity are

provided below. These methodologies offer a framework for reproducing and validating these

findings.

Surface Plasmon Resonance (SPR) for Binding Affinity
Determination
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-

time.

Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium

dissociation constant (Kd) of Avelumab binding to recombinant PD-L1 from different species.

Typical Protocol:

Immobilization:

Recombinant PD-L1 (human, mouse, or cynomolgus monkey) is immobilized on a sensor

chip (e.g., CM5 chip) via amine coupling.

The chip surface is activated with a mixture of 0.4 M EDC and 0.1 M NHS.
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The PD-L1 protein, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5),

is injected over the activated surface.

Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl, pH

8.5.

A reference flow cell is prepared similarly but without the immobilized ligand to account for

non-specific binding.

Kinetic Analysis:

Avelumab, at varying concentrations (e.g., a serial dilution from 100 nM to 0.1 nM), is

injected over the ligand-immobilized and reference surfaces.

The association of Avelumab to PD-L1 is monitored for a set period (e.g., 180 seconds).

A buffer-only flow is then initiated to monitor the dissociation of the antibody-antigen

complex for a defined period (e.g., 600 seconds).

The sensor chip is regenerated between cycles using a low pH buffer (e.g., glycine-HCl,

pH 1.5) to remove bound antibody.

Data Analysis:

The sensorgram data is processed by subtracting the reference flow cell data from the

active flow cell data.

The association (ka) and dissociation (kd) rate constants are determined by fitting the data

to a 1:1 Langmuir binding model.

The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.

Flow Cytometry for Cell-Surface Binding
Flow cytometry is used to assess the binding of Avelumab to PD-L1 expressed on the surface

of cells.
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Objective: To confirm and semi-quantify the binding of Avelumab to cells expressing PD-L1

from different species.

Typical Protocol:

Cell Preparation:

Cells expressing PD-L1 (e.g., tumor cell lines or transfected cells) are harvested and

washed with a suitable buffer (e.g., PBS with 1% BSA).

Cell viability is assessed using a viability dye (e.g., Trypan Blue or a fixable viability stain).

Cells are resuspended to a concentration of 1 x 10^6 cells/mL.

Staining:

100 µL of the cell suspension is added to each well of a 96-well plate or to flow cytometry

tubes.

Cells are incubated with a blocking buffer (e.g., Fc block) for 15 minutes at 4°C to prevent

non-specific binding to Fc receptors.

Avelumab or an isotype control antibody is added at a predetermined optimal

concentration and incubated for 30-60 minutes at 4°C, protected from light.

Cells are washed twice with wash buffer (e.g., PBS with 1% BSA).

Detection:

If Avelumab is not directly conjugated to a fluorophore, a fluorescently labeled secondary

antibody (e.g., anti-human IgG-FITC) is added and incubated for 30 minutes at 4°C in the

dark.

Cells are washed twice with wash buffer.

Data Acquisition and Analysis:

Cells are resuspended in a suitable buffer for flow cytometry analysis.
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Data is acquired on a flow cytometer, collecting a sufficient number of events (e.g.,

10,000-50,000 live, single cells).

The geometric mean fluorescence intensity (gMFI) of the Avelumab-stained cells is

compared to the isotype control to determine the level of specific binding.

Immunohistochemistry (IHC) for Tissue Cross-Reactivity
IHC is employed to evaluate the binding of Avelumab to PD-L1 in the context of tissue

architecture.

Objective: To assess the staining pattern and specificity of Avelumab in formalin-fixed, paraffin-

embedded (FFPE) tissues from different species.

Typical Protocol:

Slide Preparation:

FFPE tissue sections (4-5 µm) are mounted on positively charged slides.

Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to

water.

Antigen Retrieval:

Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval

solution (e.g., citrate buffer, pH 6.0, or EDTA buffer, pH 9.0) and heating in a pressure

cooker or water bath.

Slides are allowed to cool to room temperature.

Staining:

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution (e.g., 3%

H2O2 in methanol) for 10-15 minutes.

Non-specific protein binding is blocked by incubating the slides with a protein block

solution (e.g., normal goat serum) for 30-60 minutes.
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The primary antibody, Avelumab, is diluted to its optimal concentration in antibody diluent

and applied to the tissue sections. Incubation is typically carried out for 1 hour at room

temperature or overnight at 4°C. A negative control slide with an isotype control antibody is

also included.

Slides are washed with a wash buffer (e.g., TBS or PBS).

Detection:

A biotinylated secondary antibody (e.g., goat anti-human IgG) is applied and incubated for

30-60 minutes.

Slides are washed, and then an avidin-biotin-peroxidase complex (ABC reagent) is applied

for 30 minutes.

The signal is visualized using a chromogen such as 3,3'-Diaminobenzidine (DAB), which

produces a brown precipitate at the site of antibody binding.

Counterstaining and Mounting:

Slides are counterstained with hematoxylin to visualize cell nuclei.

Slides are dehydrated through a graded series of ethanol and cleared in xylene.

A coverslip is mounted using a permanent mounting medium.

Analysis:

Slides are examined under a microscope by a qualified pathologist to assess the staining

intensity, localization (membranous, cytoplasmic), and percentage of positive cells.

Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the cross-reactivity of

Avelumab.
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Caption: Workflow for Avelumab cross-reactivity assessment.

Signaling Pathway Blockade
Avelumab functions by blocking the interaction between PD-L1 and its receptors, primarily PD-

1 and B7.1 (CD80). This blockade inhibits the downstream signaling that leads to T-cell

inactivation, thereby restoring anti-tumor immunity.
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Outcome with Avelumab
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Caption: Avelumab's mechanism of action in blocking the PD-1/PD-L1 signaling pathway.

To cite this document: BenchChem. [Avelumab's Cross-Reactivity Profile: A Comparative
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13395610#cross-reactivity-of-avelumab-with-other-
species-pd-l1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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